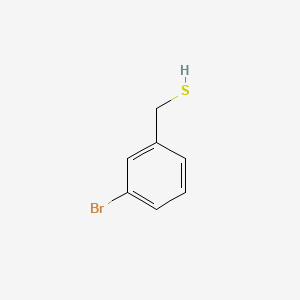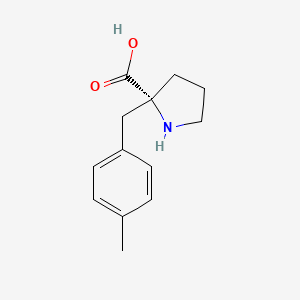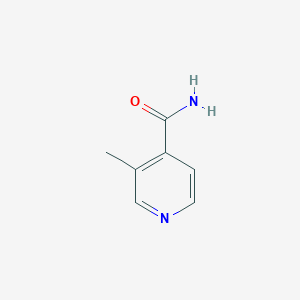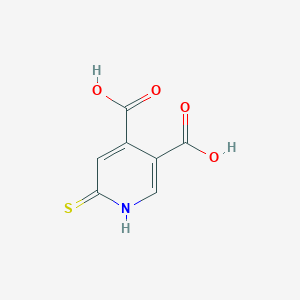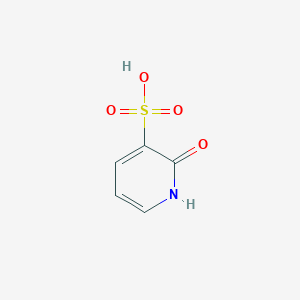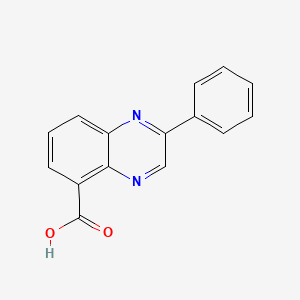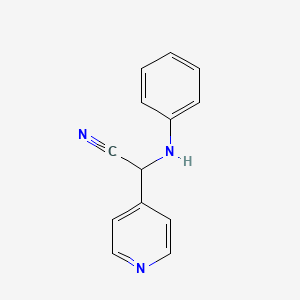![molecular formula C11H10ClN B1598212 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 302912-35-2](/img/structure/B1598212.png)
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
Overview
Description
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is an organic compound with the chemical formula C11H10ClN . It belongs to the class of heterocyclic compounds and contains a chlorinated cyclopentane ring fused to an indole moiety. The compound’s structure is characterized by its seven-membered cyclopentane ring and the chlorine substituent on the indole ring. It has a molecular weight of approximately 191.66 g/mol .
Synthesis Analysis
The synthesis of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole involves various methods, including cyclization reactions , halogenation , and ring-closing reactions . Researchers have explored both chemical and enzymatic approaches to access this compound. Detailed studies on the synthetic routes, reaction conditions, and yields are essential for understanding its practical applicability .
Molecular Structure Analysis
The molecule’s structure includes a five-membered cyclopentane ring , an indole ring , and a chlorine atom . The SMILES notation for 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is Clc3ccc2[nH]c1CCCc1c2c3 . The 3D visualization of the molecule reveals its spatial arrangement and bond connectivity. The compound’s aromaticity and ring systems play a crucial role in its reactivity and biological interactions .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including substitution , oxidation , and reduction processes. Investigating its reactivity with different reagents and conditions provides insights into its potential applications. Researchers have reported the synthesis of derivatives and analogs by modifying specific positions on the indole or cyclopentane rings .
Physical And Chemical Properties Analysis
- Stability : Assessing its stability under different conditions is crucial for handling and storage .
Scientific Research Applications
Derivative Synthesis : Skladchikov et al. (2014) described the synthesis of various derivatives of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles, including 7-bromo-, 7-phenylethynyl-, 7-azido-, 7-nitro-, and 5,7-dinitro-substituted compounds. This study provides insight into the chemical modifications possible for 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole (Skladchikov, Fatykhov, & Gataullin, 2014).
Prostaglandin D2 Receptor Antagonist : Sturino et al. (2007) discovered a potent and selective prostaglandin D2 (PGD2) receptor antagonist, which incorporates a 7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indole moiety. This finding illustrates the potential of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives in medicinal chemistry (Sturino et al., 2007).
Oxidation Reactions : Gataullin and Suponitsky (2009) explored the oxidation of N-tosyl-7-methoxy-1,3a,4,8b-tetrahydrocyclopenta[b]indole with potassium permanganate, identifying unexpected epoxidation products. This study provides insights into the reactivity and potential transformations of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives under oxidative conditions (Gataullin & Suponitsky, 2009).
Synthetic Approaches : Montalban et al. (2015) developed a novel Fischer pseudo-benzylic decarboxylation approach for synthesizing the 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl system. The study demonstrates the versatility of substitutions at the 3- and 7-positions of the cyclopenta[b]indole core, relevant to the modification of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole (Montalban, Ma, Johannsen, Tandel, & Martinelli, 2015).
Biological Activity of Cyclopenta[b]indoles : Cyclopenta[b]indoles, which include 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole, display a broad spectrum of biological activities. Stempel and Gaich (2016) reviewed the importance of cyclopenta[b]indoles in natural products and drug design, highlighting their therapeutic potential in various applications (Stempel & Gaich, 2016).
Mechanism of Action
The precise mechanism of action for 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole depends on its biological targets. It may interact with receptors , enzymes , or other cellular components. Further studies are necessary to elucidate its specific mode of action, especially in the context of potential therapeutic applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLFFMNEWYOFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402152 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole | |
CAS RN |
302912-35-2 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydrocyclopent[b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1,2,3,4-tetrahydrocyclopent[b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)


